- Microwave-assisted efficient conversion of anhydrides to cyclic imides and N-methoxy imides, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1084, 1084-1091
Cas no 89-40-7 (5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitroisoindoline-1,3-dione
- AKOS B028733
- 5-NITRO-1,3-DIHYDRO-2H-ISOINDOL-1,3-DIONE
- 5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE
- 5-NITROPHTHALIMIDE
- 5-NITROISOINDOLE-1,3-DIONE
- 4-NITRO-1,2-BENZENE DICARBOXYLIC ACID, IMIDE
- 4-Nitrophthalimide
- 3-nitrophthalimide
- 4-Nirtophthalimide
- 4-Nitrophtalimide
- 4-nitro-phthalimid
- 4-nitro-phthalimide
- 5-nitro-isoindole-1,3-dione
- 5-Nitro-isoindolin-1,3-dion
- 5-nitrosoindoline-1,3-dione
- PHTHALIMIDE,4-NITRO
- P-NITRO-PHTHALIMIDE
- Phthalimide, 4-nitro-
- 1H-Isoindole-1,3(2H)-dione, 5-nitro-
- 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- 26NA19UI3U
- ANYWGXDASKQYAD-UHFFFAOYSA-N
- 5-nitro-2H-benzo[c]azoline-1,3-dione
- 5-nitro-phthalimide
- DSSTox_CID_5776
- DSSTox_
- DSSTox_RID_77921
- Oprea1_866451
- DSST
- UNII-26NA19UI3U
- NSC-5394
- CAS-89-40-7
- Tox21_200190
- CCRIS 4685
- Q27254119
- SCHEMBL16303093
- Z56812733
- F0345-4666
- NSC 5394
- AKOS000313129
- NCGC00091620-02
- AC-10997
- D70991
- AS-9405
- CS-W023085
- NCGC00091620-01
- SB64042
- BCP30589
- AI3-00701
- AE-641/30105047
- FT-0619295
- 5-nitroisoindoline-1,3-dione;5-Nitro-1H-isoindole-1,3(2H)-dione;Phthalimide, 4-nitro-
- DTXSID1025776
- 5-21-11-00158 (Beilstein Handbook Reference)
- 4-nitrophthalimid
- N0247
- EN300-16888
- DTXCID405776
- NCGC00257744-01
- MFCD00005884
- STK397451
- SCHEMBL151957
- SY039319
- 1,3-Dioxo-5-nitro-1,3-dihydro-2H-isoindol-2-ide
- 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
- NSC5394
- SR-01000397641-1
- 89-40-7
- EINECS 201-905-5
- 1H-Isoindole-1, 5-nitro-
- AMY272
- LS-1893
- W-100375
- BRN 0180224
- CHEMBL1607202
- A843189
- SR-01000397641
- 4-Nitrophthalimide, 98%
- 5-Nitro-1H-isoindole-1,3(2H)-dione #
- 5-Nitro-1H-isoindole-1,3(2H)-dione (ACI)
- Phthalimide, 4-nitro- (6CI, 7CI, 8CI)
- 4-Nitrophthalimide,99%
- NS00039328
- 4-NITRO-1,2-BENZENEDICARBOXYLICACID, IMIDE
-
- MDL: MFCD00005884
- Inchi: 1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)
- InChI Key: ANYWGXDASKQYAD-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC([N+](=O)[O-])=CC=2)C(=O)N1
- BRN: 0180224
Computed Properties
- Exact Mass: 192.01700
- Monoisotopic Mass: 192.017107
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 92
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: Yellow needle or leaf crystals
- Density: 1.5513 (rough estimate)
- Melting Point: 195.0 to 203.0 deg-C
- Boiling Point: 328.09°C (rough estimate)
- Refractive Index: 1.4900 (estimate)
- Water Partition Coefficient: <0.01 g/100 mL at 18 ºC
- Stability/Shelf Life: Stable. Combustible. Incompatible with moisture, water, strong oxidising agents, strong bases.
- PSA: 91.99000
- LogP: 1.33040
- Solubility: Soluble in alcohol, acetic acid and acetone, insoluble in hot water
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
- RTECS:TI5625000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Customs Data
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824045-500g |
4-Nitrophthalimide |
89-40-7 | 98% | 500g |
¥690.00 | 2022-09-01 | |
| TRC | N515335-1g |
4-Nitrophthalimide |
89-40-7 | 1g |
$ 50.00 | 2022-06-03 | ||
| TRC | N515335-5g |
4-Nitrophthalimide |
89-40-7 | 5g |
$ 65.00 | 2022-06-03 | ||
| TRC | N515335-10g |
4-Nitrophthalimide |
89-40-7 | 10g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824045-1g |
4-Nitrophthalimide |
89-40-7 | 98% | 1g |
¥26.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824045-5g |
4-Nitrophthalimide |
89-40-7 | 98% | 5g |
¥29.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824045-25g |
4-Nitrophthalimide |
89-40-7 | 98% | 25g |
¥81.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824045-100g |
4-Nitrophthalimide |
89-40-7 | 98% | 100g |
¥236.00 | 2022-09-01 | |
| Alichem | A199010014-1000g |
5-Nitroisoindoline-1,3-dione |
89-40-7 | 97% | 1000g |
$191.90 | 2023-08-31 | |
| Chemenu | CM148681-500g |
5-Nitro-1H-isoindole-1,3(2H)-dione |
89-40-7 | 95%+ | 500g |
$112 | 2021-08-05 |
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Production Method
Production Method 1
Production Method 2
Production Method 3
- Preparation of new biologically active and water soluble dyes: characterization, aggregation and extraction of metal ions from solutions, Asian Journal of Chemistry, 2019, 31(6), 1398-1404
Production Method 4
1.2 rt; 4 h, 35 °C
- New anthracene-based-phthalocyanine semi-conducting materials: Synthesis and optoelectronic properties, Materials Research Bulletin, 2016, 75, 144-154
Production Method 5
- Synthesis and spectral properties of phthalimide based alkali-clearable azo disperse dyes, Fibers and Polymers, 2008, 9(2), 143-151
Production Method 6
1.2 Reagents: Water ; cooled
- Synthesis and spectroscopic properties of novel azo dyes derived from phthalimide, Coloration Technology, 2007, 123(6), 379-386
Production Method 7
- Synthesis of phthalimide disperse dyes and study on the interaction energy, Dyes and Pigments, 2017, 146, 240-250
Production Method 8
- Synthesis and application of N-butyl substituted phthalimide disperse dyes, Textile Research Journal, 2019, 89(15), 3034-3047
Production Method 9
Production Method 10
- The design, synthesis and in vitro immunosuppressive evaluation of novel isobenzofuran derivatives, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 53-56
Production Method 11
1.2 10 °C → rt; 10 h, rt
- Synthesis of 4-nitrophthalimide, Zhejiang Gongye Daxue Xuebao, 2003, 31(5), 512-514
Production Method 12
1.2 4 h, 35 °C
- Synthesis and characterization of new Zn-phthalocyanine-based semi-conducting materials, Arabian Journal of Chemistry, 2017, 10,
Production Method 13
1.2 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 10 °C; 10 °C → rt; 10 h, rt
1.3 Reagents: Water ; cooled
- New process for 4-aminophthalimide synthesis, Nanjing Gongye Daxue Xuebao, 2008, 30(6), 51-53
Production Method 14
- Synthesis of some Schiff bases derived from copper tetraaminophthalocyanines, Revista de Chimie (Bucharest, 2007, 58(7), 664-668
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Suppliers
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
5-Nitro-2,3-Dihydro-1H-Isoindole-1,3-Dione (CAS No. 89-40-7): Structural Insights and Emerging Applications in Chemical Biology
The 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione, identified by CAS No. 89–40–7, represents a structurally unique aromatic compound with significant potential in pharmaceutical and material science domains. This isoindole derivative features a nitro group at the fifth position of its fused ring system, coupled with a dihydro configuration that imparts distinct electronic properties. Recent advancements in synthetic methodologies have enabled precise control over its synthesis pathways, unlocking new avenues for tailored functionalization in research and industrial settings.
Nitro-substituted isoindoles like this compound exhibit remarkable redox activity due to the electron-withdrawing nature of the nitro group. A 2023 study published in Chemical Communications demonstrated that the CAS No. 89–40–7 molecule can act as a redox mediator in bioelectronic interfaces, enhancing electron transfer efficiency by up to 40% compared to conventional mediators. This property stems from its planar geometry and extended π-conjugation system, which facilitates charge delocalization across the fused rings.
In medicinal chemistry applications, researchers have leveraged the compound's reactivity for targeted drug delivery systems. A collaborative study between MIT and ETH Zurich (published in Nature Chemistry, 2024) revealed that 5-nitro isoindole diones can form stable conjugates with tumor-penetrating peptides under mild conditions. The dihydro ring structure provides a flexible scaffold for attaching targeting ligands while maintaining structural integrity during biological processes.
Synthetic strategies for this compound have evolved significantly over the past decade. Traditional methods involving nitration of isoquinoline precursors often required harsh reaction conditions (e.g., concentrated HNO₃ at elevated temperatures). However, recent advances highlighted in Journal of Organic Chemistry (2023) utilize palladium-catalyzed cross-coupling protocols under ambient conditions to construct the nitro-functionalized isoindole core with >95% yield. This method reduces environmental impact while enabling scalable production for preclinical trials.
In photonic materials research, the compound's UV-absorption characteristics are being explored for next-generation optoelectronic devices. A team at Stanford University demonstrated that thin films incorporating CAS No. 89–40–7 derivatives exhibit tunable fluorescence emission spectra (λ_max: 480–650 nm) when covalently linked with conjugated polymers. These findings suggest potential applications in flexible display technologies and wearable health monitoring sensors requiring real-time optical readouts.
Biochemical studies have also uncovered intriguing interactions between this compound and cellular signaling pathways. Preclinical data from a 2024 Bioorganic & Medicinal Chemistry Letters report indicates that nanomolar concentrations of nitro-substituted isoindoles modulate protein kinase C activity through allosteric binding mechanisms without affecting off-target kinases. This selectivity profile is attributed to the precise spatial arrangement of substituents around the central aromatic core.
Safety considerations remain critical during handling due to its oxidizing potential when exposed to reducing agents under acidic conditions. Modern synthesis protocols now incorporate real-time monitoring systems using Raman spectroscopy to prevent exothermic decomposition during nitration steps – an innovation validated through industrial-scale trials reported at the 2024 ACS National Meeting.
The interdisciplinary utility of this compound underscores its role as a versatile building block across multiple scientific disciplines. Ongoing investigations into its application as a bioorthogonal labeling reagent and stimuli-responsive material component promise further breakthroughs in areas ranging from personalized medicine to smart nanotechnology platforms.
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